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6-Chloro-2-thiophen-2-yl-chromen-4-one

Cat. No.: B3056523
CAS No.: 7209-74-7
M. Wt: 262.71 g/mol
InChI Key: VLHNRAZJDFPUNF-UHFFFAOYSA-N
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Description

Significance of the Chromen-4-one Core in Heterocyclic Chemistry

The chromen-4-one, or 1,4-benzopyrone, framework is a prominent oxygen-containing heterocyclic compound characterized by a benzene (B151609) ring fused to a γ-pyrone ring. nih.govwikipedia.org This core structure is abundant in nature, particularly in plants, and forms the backbone of the flavonoid family. researchgate.net The inherent chemical properties of the chromen-4-one scaffold, including its planarity and potential for various chemical modifications, make it a versatile building block in synthetic organic chemistry. researchgate.net Its aromaticity and the presence of a carbonyl group and an ether oxygen atom allow for a range of chemical reactions, enabling the synthesis of a vast library of derivatives.

Role of Substituted Chromen-4-ones in Medicinal Chemistry and Chemical Biology

The chromen-4-one scaffold is a cornerstone in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives. numberanalytics.com These compounds have been reported to possess anti-inflammatory, anticancer, antimicrobial, and antiviral properties. numberanalytics.comnih.gov The therapeutic potential of substituted chromen-4-ones is largely dictated by the nature and position of the substituents on the core structure. acs.org These modifications can influence the molecule's physicochemical properties, such as solubility and lipophilicity, as well as its ability to interact with biological targets like enzymes and receptors. acs.org Consequently, the synthesis and biological evaluation of novel chromen-4-one derivatives remain an active and promising area of drug discovery. nih.gov

Overview of 6-Chloro-2-thiophen-2-yl-chromen-4-one as a Representative Derivative

This compound is a synthetic derivative of the chromen-4-one scaffold that has garnered interest in pharmaceutical research. ontosight.ai Its structure features a chlorine atom at the 6-position of the benzopyrone ring and a thiophen-2-yl group at the 2-position.

Chemical and Physical Properties of this compound
PropertyValue
Molecular FormulaC13H7ClO2S
Molecular Weight264.7 g/mol
AppearanceData not available
Melting PointData not available
SolubilityData not available

Based on its structural features, this compound can be classified as a halogenated, heteroaryl-substituted chromen-4-one. The presence of a chlorine atom categorizes it as a halogenated chromone (B188151), while the thiophene (B33073) ring at the 2-position places it in the class of 2-heteroarylchromones. This specific combination of substituents is a key area of investigation for its potential to modulate biological activity.

The strategic incorporation of halogen atoms, particularly chlorine, into drug candidates is a common practice in medicinal chemistry. namiki-s.co.jp Halogenation can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, which in turn can enhance its binding affinity to biological targets and improve its pharmacokinetic profile. namiki-s.co.jp For instance, the introduction of a chlorine atom at the 6-position of the chromen-4-one core has been shown to be favorable in the development of ligands for certain G protein-coupled receptors. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7ClO2S B3056523 6-Chloro-2-thiophen-2-yl-chromen-4-one CAS No. 7209-74-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-thiophen-2-ylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClO2S/c14-8-3-4-11-9(6-8)10(15)7-12(16-11)13-2-1-5-17-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHNRAZJDFPUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291972
Record name 6-Chloro-2-thiophen-2-yl-chromen-4-one
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URL https://comptox.epa.gov/dashboard/DTXSID60291972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7209-74-7
Record name NSC79393
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-thiophen-2-yl-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Computational and Theoretical Investigations of 6 Chloro 2 Thiophen 2 Yl Chromen 4 One

Quantum Chemical Calculations: Density Functional Theory (DFT)

Electronic Structure Analysis:

Global and Local Reactivity Descriptors:Calculating parameters such as chemical hardness, softness, and electrophilicity index to describe the molecule's overall reactivity.

Without a foundational research paper or dataset providing these specific calculations for 6-Chloro-2-thiophen-2-yl-chromen-4-one, any attempt to generate the requested article would be speculative and fall short of the required scientific rigor.

Vibrational Spectroscopy Predictions (FT-IR, Raman)

Theoretical vibrational spectroscopy, through methods like Density Functional Theory (DFT), provides a powerful tool for predicting and interpreting the infrared (IR) and Raman spectra of molecules. For this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can elucidate the fundamental vibrational modes. d-nb.info The predicted wavenumbers are typically scaled to correct for anharmonicity and systematic errors in the calculations. nih.gov

The vibrational spectrum of this molecule is characterized by distinct modes associated with its constituent functional groups: the chromen-4-one core, the thiophene (B33073) ring, and the chloro substituent.

Key Predicted Vibrational Modes:

Carbonyl (C=O) Stretching: The C=O stretching vibration of the pyrone ring in chromone (B188151) derivatives is one of the most intense and characteristic bands in the IR spectrum. d-nb.info For similar chromone structures, this mode is theoretically and experimentally found in the region of 1600-1680 cm⁻¹. d-nb.infonih.gov

Thiophene Ring Vibrations: The thiophene ring exhibits several characteristic vibrations. C-H stretching modes are expected above 3000 cm⁻¹. The aromatic C=C stretching vibrations within the thiophene ring typically appear in the 1300-1550 cm⁻¹ range. The C-S stretching modes are generally found at lower wavenumbers, often between 600 and 850 cm⁻¹. nih.gov

Chromone Ring Vibrations: The chromone scaffold itself has characteristic C=C stretching vibrations from both the benzene (B151609) and pyrone rings, which are predicted to appear in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the pyran ring is also a notable feature. d-nb.infonih.gov

C-Cl Vibrations: The stretching vibration of the C-Cl bond is typically observed in the range of 550-850 cm⁻¹, depending on the molecular environment. nih.gov

A detailed analysis based on Potential Energy Distribution (PED) allows for the unambiguous assignment of each calculated vibrational frequency to specific atomic motions within the molecule. nih.gov

Vibrational ModeTypical Predicted Wavenumber Range (cm⁻¹)Associated Functional Group
C-H Stretching (Aromatic)3000 - 3150Chromone, Thiophene
C=O Stretching1600 - 1680Pyrone Ring
C=C Stretching1400 - 1600Chromone, Thiophene
C-N Stretching1300 - 1350(Reference from similar structures) d-nb.info
C-O-C Stretching1100 - 1250Pyrone Ring
C-S Stretching600 - 850Thiophene Ring
C-Cl Stretching550 - 850Chloro Substituent

Electronic Absorption Spectroscopy Predictions (UV-Vis, TD-DFT)

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The extended π-conjugated system, encompassing the chromone and thiophene rings, acts as a chromophore, leading to characteristic electronic transitions, primarily of the π → π* and n → π* types. researchgate.net

Computational studies on similar chromone derivatives show that the Highest Occupied Molecular Orbital (HOMO) is often localized over the electron-rich portions of the molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the pyrone ring, including the carbonyl group. d-nb.info The electronic transitions predicted by TD-DFT are typically associated with the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

For thiophene-containing conjugated systems, the electronic spectra are well-studied. capes.gov.brrsc.orgscholaris.ca The presence of the thiophene ring in conjugation with the chromone system is expected to result in bathochromic (red) shifts in the absorption bands compared to the unsubstituted chromone parent. The chloro substituent on the benzene ring may also modulate the absorption wavelengths. TD-DFT calculations, often performed with a functional like B3LYP, can predict these absorption bands with reasonable accuracy, providing insight into the electronic structure of the molecule. researchgate.netscholaris.ca

Transition TypeTypical Predicted λmax Range (nm)Description
π → π250 - 400High-intensity transition involving the delocalized π-electron system of the entire molecule.
n → π> 350Lower-intensity transition involving the non-bonding electrons of the carbonyl oxygen atom.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of ¹H and ¹³C NMR chemical shifts are crucial for structure elucidation and are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govmdpi.com These calculations provide predicted chemical shifts (δ) that can be correlated with experimental data. mdpi.comresearchgate.net

For this compound, the predicted chemical shifts are influenced by the electronic environment of each nucleus.

¹H NMR Predictions: Protons on the aromatic rings (chromone and thiophene) are expected to resonate in the downfield region (typically δ 7.0-8.5 ppm) due to aromatic ring currents. nih.govnih.gov The specific shifts will be influenced by the positions of the electron-withdrawing chloro and carbonyl groups and the electron-donating nature of the thiophene ring relative to each proton. The proton at position 3 of the chromone ring is expected to appear as a distinct singlet.

¹³C NMR Predictions: The carbonyl carbon (C4) of the pyrone ring is predicted to have the most downfield chemical shift, typically in the range of δ 170-180 ppm. nih.gov Aromatic carbons will resonate in the δ 110-160 ppm range, with their specific shifts being modulated by the attached substituents (Cl, O, S). mdpi.com The GIAO method allows for the precise prediction of each carbon resonance, aiding in the assignment of complex spectra. rsc.org

Calculations are often performed on the optimized molecular geometry, and the results are referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to provide theoretical spectra that can be directly compared with experimental findings. nih.gov

Nucleus TypeTypical Predicted Chemical Shift (δ) Range (ppm)
Aromatic Protons (¹H)7.0 - 8.5
C3-H Proton (¹H)6.5 - 7.5
Carbonyl Carbon (¹³C)170 - 180
Aromatic Carbons (¹³C)110 - 160

Advanced Quantum Chemical Topology: Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) to define atoms, bonds, and molecular structure. amercrystalassn.org This approach allows for a detailed characterization of chemical bonding and intermolecular interactions based on the topology of the electron density. d-nb.info

In a QTAIM analysis of this compound, the gradient of the electron density is used to locate critical points (CPs) where the gradient is zero. The nature of these CPs reveals the bonding framework.

Bond Critical Points (BCPs): The presence of a BCP between two atomic nuclei indicates a chemical bond. d-nb.info The properties at the BCP, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), provide quantitative information about the bond's nature.

For covalent bonds (e.g., C-C, C=O, C-S), a high ρBCP and a negative ∇²ρBCP are expected, indicating shared-shell interactions.

For closed-shell interactions (e.g., ionic bonds, van der Waals interactions), ρBCP is typically low and ∇²ρBCP is positive.

Ring Critical Points (RCPs): An RCP is found within the center of each ring structure (the benzene, pyrone, and thiophene rings), characterizing the cyclic nature of the electron density. researchgate.net

Ellipticity (ε): This parameter, calculated at a BCP, measures the anisotropy of the electron density and provides insight into the π-character of a bond. Higher ellipticity values in the bonds of the aromatic rings point toward significant π-bond interactions. d-nb.info

QTAIM analysis on similar chromone derivatives has been used to quantify the nature of covalent bonds and weak intramolecular interactions, providing a deeper understanding of the electronic structure and stability of these systems. d-nb.info

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. biorxiv.org For this compound, MD simulations can provide insights into its conformational flexibility and its dynamic interactions with other molecules, such as biological macromolecules. nih.govresearchgate.net

In the context of drug design, MD simulations are often performed on protein-ligand complexes to assess their stability over time. researchgate.netnih.gov Key parameters analyzed from MD trajectories include:

Root-Mean-Square Deviation (RMSD): This metric measures the average deviation of the atomic positions of the ligand and protein from a reference structure over the course of the simulation. A stable, low RMSD value (e.g., within 0.1-0.5 nm for chromone derivatives) suggests that the ligand remains securely bound in the active site and that the complex is stable. nih.govresearchgate.net

Root-Mean-Square Fluctuation (RMSF): RMSF quantifies the fluctuation of individual atoms or residues around their average positions. It helps to identify flexible and rigid regions of the molecule and any associated protein. nih.govresearchgate.net

MD simulations can reveal how the molecule adapts its conformation within a binding pocket and the stability of key interactions, such as hydrogen bonds. biorxiv.org Such studies are crucial for understanding the dynamic behavior that underpins a molecule's biological activity. researchgate.net

Computational Assessment of Molecular Stability

The molecular stability and chemical reactivity of this compound can be assessed using quantum chemical calculations, particularly through the analysis of Frontier Molecular Orbitals (FMOs). nih.gov The FMOs, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding electronic properties and reactivity. nih.gov

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability. nih.gov

A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, making it a "soft" molecule. d-nb.infonih.gov

Chemical Descriptors: From the HOMO and LUMO energies, other reactivity descriptors can be calculated, such as chemical potential, hardness, softness, and the electrophilicity index, which provide further insights into the molecule's stability and reaction tendencies. nih.gov

Structure Activity Relationship Sar and Mechanistic Elucidation for 6 Chloro 2 Thiophen 2 Yl Chromen 4 One Derivatives

General Principles of SAR in Chromen-4-one Scaffolds

The biological activity of chromen-4-one derivatives is highly dependent on the nature and position of substituents on both the benzo-γ-pyrone ring system and at the 2-position. Research has shown that substitutions at positions 2, 6, and 8 are particularly critical for modulating the activity of these compounds. acs.org

Substituents on the aromatic A-ring are often necessary to achieve significant biological inhibition. acs.org For instance, in the context of sirtuin 2 (SIRT2) inhibition, the unsubstituted 2-pentylchroman-4-one was found to be devoid of inhibitory activity, highlighting the importance of aromatic substitutions. acs.org Generally, larger, electron-withdrawing groups located at positions 6 and 8 of the chromen-4-one core are favorable for enhanced biological activity. acs.org

The group substituted at the 2-position also plays a significant role. The length and branching of an alkyl chain at this position can dramatically alter inhibitory effects. acs.org One study on SIRT2 inhibitors found that an alkyl chain of three to five carbons at the 2-position was optimal for high potency. acs.org Similarly, the introduction of aromatic or heteroaromatic moieties at other positions, such as C4, has been shown to enhance activities like cytotoxicity and antimicrobial effects. researchgate.net

Furthermore, the integrity of the carbonyl group at the 4-position is often crucial. In one study, modifying this keto function to a lipophilic thio function resulted in a complete loss of agonist activity at the GPR55 receptor, indicating that the polar interaction of the carbonyl, likely as a hydrogen bond acceptor, is vital for binding and activation. acs.org

Table 1: General SAR Principles for Chromen-4-one Scaffolds
Position of SubstitutionNature of SubstituentEffect on Biological ActivityReference
Positions 6 and 8Larger, electron-withdrawing groupsFavorable for activity (e.g., SIRT2 inhibition) acs.org
Position 2Alkyl chain (3-5 carbons)Optimal length for high potency (e.g., SIRT2 inhibition) acs.org
Position 4 (C=O group)Modification to C=SLoss of agonist activity (e.g., GPR55) acs.org
Aromatic Ring (General)UnsubstitutedLoss of inhibitory activity acs.org

Influence of Halogenation (specifically Chlorine at Position 6) on Biological Activity and Interaction Profiles

Halogenation is a key strategy in medicinal chemistry to modulate a molecule's physicochemical properties and biological activity. Introducing a chlorine atom at position 6 of the chromen-4-one scaffold has been shown to be advantageous for various biological targets. The electron-withdrawing nature of chlorine can influence the electronic distribution of the entire ring system, affecting binding interactions with target proteins.

In the development of SIRT2 inhibitors, an 8-bromo-6-chloro-2-pentylchroman-4-one demonstrated excellent inhibition with an IC50 value of 4.5 μM. acs.org Further studies revealed that replacing the 6-chloro substituent with a larger but less electronegative 6-bromo group was well-tolerated and yielded a compound with a nearly identical IC50 value. acs.org This suggests that while electron-withdrawing properties enhance activity, other factors like steric bulk also play a role in the interaction with the enzyme. acs.org

For GPR55, the introduction of a chlorine atom at position 6 in a series of chromen-4-one derivatives led to compounds that acted as partial agonists. acs.org For example, 6-Chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid was identified as a potent partial agonist. acs.org In the realm of antimicrobial agents, studies on thiochromanone scaffolds, which are structurally related to chromen-4-ones, indicated that compounds with a chlorine substituent at the 6th position generally exhibited better antibacterial activity. nih.gov Some 6-chloro-chromone derivatives have also been investigated as potential topoisomerase inhibitors and anticancer agents.

Role of Thiophene (B33073) Heterocycle at Position 2 in Modulating Bioactivity

The substituent at the 2-position of the chromen-4-one ring is a primary determinant of its biological activity. The incorporation of a thiophene ring at this position introduces a five-membered aromatic heterocycle with unique properties. Thiophene and its derivatives are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov

The thiophene ring is considered a bioisostere of the phenyl ring, meaning it has a similar size and shape and can participate in comparable biological interactions, such as π-stacking with aromatic amino acid residues in a protein's active site. However, the presence of the sulfur atom imparts distinct electronic properties and the potential for different types of interactions compared to a simple phenyl ring. The sulfur atom can act as a hydrogen bond acceptor, altering the binding mode and affinity of the molecule for its target.

Specific examples highlight the potential of this moiety. One study reported the synthesis of 3-alkoxy-6-chloro-2-(3-methylthiophen-2-yl)-4H-chromen-4-ones, indicating the chemical feasibility and interest in this particular substitution pattern. In another study, a related compound, 2-(benzo[b]thiophen-3-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one, demonstrated broad-spectrum activity against several species of parasites, including Leishmania and Trypanosoma. researchgate.net The bactericidal and fungicidal activities of some nitrothiophenes have been attributed to nucleophilic attacks at the aromatic ring, a mechanism that could be relevant for the bioactivity of thiophene-substituted chromen-4-ones. researchgate.net

Molecular Mechanisms of Action of Chromen-4-ones and their Derivatives

Derivatives of the chromen-4-one scaffold have been identified as inhibitors of a diverse range of enzymes, underscoring the versatility of this chemical framework. The specific substitutions on the core structure dictate the selectivity and potency against these targets.

One prominent target is Sirtuin 2 (SIRT2) , a member of the sirtuin family of enzymes involved in cellular processes related to aging. Several chromen-4-one and chroman-4-one derivatives have been developed as potent and selective SIRT2 inhibitors, with IC50 values in the low micromolar range. acs.org

Another class of enzymes targeted by these compounds is reductases found in parasites. For example, 4H-thiochromen-4-one 1,1-dioxide derivatives, which are structurally analogous to chromen-4-ones, have been investigated as inhibitors of trypanothione (B104310) reductase , a vital enzyme for oxidative stress regulation in parasites like Leishmania and Trypanosoma. nih.gov

Furthermore, chromen-4-one derivatives have been explored as inhibitors of enzymes involved in cancer progression, such as topoisomerases . They have also been designed to target G protein-coupled receptors like GPR55 , where they can act as either agonists or antagonists depending on their substitution patterns. acs.org

Table 2: Examples of Enzyme Targets for Chromen-4-one Derivatives
Enzyme/Receptor TargetTherapeutic AreaReference
Sirtuin 2 (SIRT2)Neurodegenerative disorders acs.org
Trypanothione ReductaseTropical diseases (e.g., Leishmaniasis) nih.gov
TopoisomeraseCancer
G Protein-Coupled Receptor 55 (GPR55)Inflammation, Neuropathic pain, Cancer acs.org
Formyl Peptide Receptor-1 (FPR-1)Inflammation nih.gov

Molecular docking studies provide valuable insights into the binding modes of chromen-4-one derivatives within the active sites of their target proteins, helping to explain the observed SAR.

For thiochromen-4-one 1,1-dioxide derivatives acting as allosteric modulators of trypanothione reductase, in-silico studies have shown that the core structure can interact with key amino acids in the binding pocket, including Ser-14, Leu-17, Trp-21, Ser-109, Tyr-110, and Met-113, leading to interhelical disruption of the enzyme. nih.gov

In the context of anticancer activity, docking of quercetin (B1663063) derivatives (a type of chromen-4-one) into the active site of Src tyrosine kinase revealed that both hydrophobic and hydrogen bonding interactions are important for selective inhibition. Similarly, docking experiments of novel chromene derivatives into the ATP binding pocket of the DNA gyrase B enzyme showed that the compounds adopted a binding mode similar to that of known inhibitors. bac-lac.gc.ca These computational analyses are crucial for the rational design of new derivatives with improved affinity and selectivity for their intended biological targets.

Antioxidant and Radical Scavenging Mechanisms at the Cellular Level

The antioxidant properties of chromene derivatives, including those containing a thiophene moiety, are primarily attributed to their ability to scavenge free radicals. researchgate.net These compounds act as antioxidants by donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and other free radicals, thereby terminating damaging chain reactions. mdpi.commdpi.com The mechanism often involves formal hydrogen atom transfer (f-HAT), which is influenced by the chemical environment (i.e., lipid or aqueous media). mdpi.com

Table 1: Antioxidant Activity of Chrysin Derivatives

CompoundAssayActivity/ResultSource
ChrysinDPPH ScavengingBaseline activity researchgate.net
Butyltellurium-chrysin derivative (4i)DPPH ScavengingHigher activity than chrysin researchgate.net
4-Phenyltellurium-chrysin derivative (4j)DPPH ScavengingHigher activity than chrysin researchgate.net
Butyltellurium-chrysin derivative (4i)ABTS ScavengingMost potent among tested derivatives researchgate.net

Antiproliferative and Anticancer Mechanisms

Modulation of Cellular Pathways (e.g., cell cycle arrest, apoptosis induction)

Derivatives of 6-Chloro-2-thiophen-2-yl-chromen-4-one exert their antiproliferative effects by modulating critical cellular pathways that control cell growth and survival. A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net This is often achieved by influencing the expression of key regulatory proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.govresearchgate.net

These compounds have been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 while simultaneously upregulating pro-apoptotic proteins such as Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of executioner caspases, including caspase-3 and caspase-8, which dismantle the cell. nih.gov

In addition to apoptosis, these derivatives can induce cell cycle arrest, effectively halting the proliferation of cancer cells at specific phases. mdpi.com Studies on various chromene analogs demonstrate the ability to cause arrest at the G1/S or G2/M checkpoints of the cell cycle. researchgate.netnih.govresearchgate.net This arrest is mediated by altering the expression and activity of cell cycle regulatory proteins, such as cyclin-dependent kinases (e.g., CDK-2) and their associated cyclins (e.g., CyclinD1). nih.govresearchgate.net

Table 2: Effects of Chromene Derivatives on Cancer Cell Lines

CompoundCell LineMechanismKey Proteins ModulatedSource
4-Clpgc (dihydropyrano[2,3-g] chromene)K562 (Leukemia)Apoptosis InductionUp-regulation of Bax, TP53; Down-regulation of BCL2 nih.gov
Benzo[h]chromene 5aHL-60 (Leukemia)G1/S Cell Cycle Arrest, ApoptosisIncreased Caspase 3, Caspase 8, Fas; Decreased Bcl-2, CDK-2, CyclinD1 nih.govresearchgate.net
Benzo[h]chromene 6aHL-60 (Leukemia)G1/S Cell Cycle Arrest, ApoptosisIncreased Caspase 3, Caspase 8, Fas; Decreased Bcl-2, CDK-2, CyclinD1 nih.govresearchgate.net
4-Aryl-4H-chromenesJurkat, T47DG2/M Cell Cycle Arrest, ApoptosisPARP cleavage researchgate.net
Inhibition of Drug Efflux Pumps

A significant challenge in cancer and infectious disease treatment is the development of multidrug resistance (MDR), often mediated by the overexpression of cellular efflux pumps that expel therapeutic agents from the cell. nih.govnih.gov Certain derivatives of this compound can function as efflux pump inhibitors (EPIs), restoring the efficacy of conventional drugs. rsc.org

By blocking the action of these pumps, such as the NorA efflux pump in Staphylococcus aureus, these compounds prevent the extrusion of antibiotics, thereby increasing their intracellular concentration and restoring their therapeutic effect. rsc.org This mechanism is crucial for overcoming resistance in pathogenic bacteria. researchgate.net The ability to inhibit these pumps makes these chromone (B188151) derivatives valuable candidates for combination therapies, potentially reviving the utility of antibiotics that have become ineffective due to resistance. nih.gov

Table 3: Efflux Pump Inhibition by Benzochromene Derivative BC9

Bacterial StrainAntibioticEffect of BC9Modulation FactorSource
SA-1199B (NorA overexpressed S. aureus)Ciprofloxacin (CPX)Potentiated effect of CPX32-fold reduction in MIC rsc.org
ATCC S. aureusCiprofloxacin (CPX)Reversed CPX MIC128-fold reduction in MIC rsc.org
Clinical MRSA isolateCiprofloxacin (CPX)Reversed CPX MIC4-fold reduction in MIC rsc.org
Interaction with Key Regulatory Proteins

The anticancer activity of this compound derivatives is underpinned by their direct or indirect interactions with key proteins that regulate cell fate. As detailed previously, these compounds modulate the function of proteins central to apoptosis and cell cycle control. nih.govresearchgate.net

Specifically, they can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic proteins Bax and Fas. nih.govresearchgate.net This targeted modulation shifts the cellular balance towards apoptosis. In the context of cell cycle regulation, these derivatives have been shown to inhibit the activity of the CDK-2/CyclinD1 complex, a key driver of the G1 to S phase transition, thereby halting cell proliferation. nih.govresearchgate.net

Another critical mechanism of action for some 4-aryl-4H-chromene derivatives is the inhibition of tubulin polymerization. researchgate.net By binding to tubulin, these compounds prevent the formation of microtubules, which are essential components of the mitotic spindle required for cell division. This disruption leads to arrest in the G2/M phase of the cell cycle and ultimately triggers apoptosis. researchgate.net This mechanism is analogous to that of established chemotherapeutic agents like taxanes and vinca (B1221190) alkaloids.

Antimicrobial and Antifungal Activity Mechanisms

Chromone derivatives incorporating a thiophene ring have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. researchgate.netresearchgate.netnih.gov Their mechanism of action can vary depending on the specific derivative and the target organism.

In fungi, a key mechanism involves the inhibition of essential enzymes. For instance, certain chromenol derivatives have been predicted through molecular docking studies to inhibit sterol 14α-demethylase (CYP51). nih.gov This enzyme is vital for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. This is the same target as the widely used azole class of antifungal drugs. nih.gov

The antibacterial mechanisms of these compounds can involve the disruption of bacterial cell membrane permeability and other vital cellular processes. nih.gov The structure-activity relationship is critical, with the position and nature of substituents on the chromone and thiophene rings significantly influencing the potency and spectrum of activity. nih.gov

Table 4: Antimicrobial and Antifungal Activity of Thiophene and Chromene Derivatives (MIC in µg/mL)

CompoundPseudomonas aeruginosaEscherichia coliFungal StrainsSource
Compound 4l (a cinnamic acid derivative)5012.5125–250 researchgate.net
Thiophene derivative 2-16- nih.gov
Thiophene derivative 4-8- nih.gov
Thiophene derivative 5-16- nih.gov

Anti-Inflammatory Mechanisms

The anti-inflammatory properties of this compound and related derivatives are linked to their ability to modulate key inflammatory pathways and suppress the production of inflammatory mediators. nih.govnih.gov Inflammation is a complex biological response involving the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as other mediators like nitric oxide (NO) and prostaglandins. researchgate.netresearchgate.net

Chromene and thiophene derivatives have been shown to inhibit the production of these inflammatory molecules. nih.govresearchgate.net For example, certain 2-phenyl-4H-chromen-4-one derivatives can downregulate the expression of NO, IL-6, and TNF-α. nih.gov The underlying mechanism for this effect can involve the inhibition of major inflammatory signaling cascades. One such pathway is the Toll-Like Receptor 4 (TLR4)/MAPK pathway, which plays a crucial role in initiating the inflammatory response to stimuli like lipopolysaccharides (LPS). By suppressing this pathway, these compounds can effectively reduce the inflammatory cascade. nih.gov

Table 5: Anti-Inflammatory Effects of Chromene Derivatives

Compound Class/DerivativeMechanismEffectSource
4H-chromene and chromeno[2,3-b]pyridine derivativesInhibition of NO productionSix synthetic products (1b, 1c, 1h, 2d, 2j, 2l) showed potent inhibition of TNF-α-induced NO production. researchgate.net
2-phenyl-4H-chromen-4-one derivative (Compound 8)Inhibition of TLR4/MAPK pathwayDownregulated NO, IL-6, and TNF-α expression. nih.gov
Thiazolo-thiophene derivativesReduction of pro-inflammatory cytokinesSignificantly reduced levels of TNF-α, IL-1β, and IL-6. nih.gov

Antiviral Mechanisms

While direct mechanistic studies on this compound are not extensively documented, the antiviral actions of the broader chromone and thiophene classes have been investigated against a range of viruses. The mechanisms for these related compounds are typically centered on the inhibition of essential viral enzymes or processes required for replication and propagation. patsnap.com

Inhibition of Viral Enzymes:

A primary mechanism by which chromone derivatives exert their antiviral effects is through the inhibition of crucial viral enzymes. patsnap.com

Viral Proteases: Many viruses rely on proteases to cleave large polyproteins into functional viral proteins. Chromone-based compounds have been identified as inhibitors of several viral proteases. For instance, flavonoids containing the 4H-chromen-4-one scaffold have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), which is essential for viral replication. nih.gov Similarly, a series of 2-aryl-4H-chromen-4-one derivatives, which share the core structure of the subject compound, were found to be potent inhibitors of the Chikungunya virus (ChikV) nsP2 protease. researchgate.net Molecular docking studies suggested that the chromenone scaffold fits within the active site of the protease, with the carbonyl oxygen participating in key interactions. researchgate.net Furthermore, chromone derivatives have been the subject of quantitative structure-activity relationship (QSAR) studies as inhibitors of HIV-1 protease. nih.gov

RNA-Dependent RNA Polymerase (RdRp): The RdRp is a critical enzyme for the replication of RNA viruses. Flavonoids with a 4H-chromen-4-one core have been evaluated for their ability to block the RdRp of SARS-CoV-2, thereby inhibiting the translation of viral RNA. nih.gov This suggests that the chromone scaffold can be directed to interfere with viral genome replication.

Neuraminidase: Chromenone derivatives isolated from the plant Flemingia philippinensis have demonstrated dose-dependent inhibitory activity against the H3N2 influenza virus neuraminidase. bohrium.com This enzyme is crucial for the release of new virus particles from infected cells. Kinetic analysis revealed that these compounds act as either competitive or noncompetitive inhibitors of the enzyme. bohrium.com

Inhibition of Viral Entry:

Beyond targeting viral enzymes, some heterocyclic compounds, including thiophene derivatives, can block the initial stages of viral infection. A notable example is the discovery of thiophene derivatives that act as potent Ebola virus (EBOV) entry inhibitors. acs.orgnih.gov These compounds are thought to interfere with the viral glycoprotein (B1211001) (GP), which mediates the fusion of the viral and host cell membranes. nih.gov This mechanism highlights the potential for the thiophene moiety within the this compound structure to contribute to antiviral activity by preventing the virus from entering host cells.

The combination of the chromone scaffold, known to target viral enzymes, and the thiophene ring, implicated in blocking viral entry, suggests that this compound derivatives could potentially exhibit multi-target antiviral activity.

Compound Class Virus Target Mechanism of Action
2-Aryl-4H-chromen-4-one DerivativesChikungunya Virus (ChikV)Inhibition of nsP2 Protease
Flavonoids (4H-chromen-4-one scaffold)SARS-CoV-2Inhibition of Main Protease (Mpro) and RNA-Dependent RNA Polymerase (RdRp)
Chromone DerivativesHIV-1Inhibition of HIV-1 Protease
Natural ChromenonesInfluenza A (H3N2)Inhibition of Neuraminidase
Thiophene DerivativesEbola Virus (EBOV)Inhibition of Viral Entry

Pharmacophore Modeling and Ligand-Based Drug Design Implications

Pharmacophore modeling and other ligand-based drug design methods are powerful computational tools for identifying the key structural features required for a molecule's biological activity and for guiding the design of more potent analogs. mdpi.com These approaches are particularly valuable when the three-dimensional structure of the biological target is not available. mdpi.com

For chromone derivatives, these techniques have been successfully applied to understand their antiviral potential. A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on chromone derivatives as HIV-1 protease inhibitors identified the critical steric and electronic features that govern their inhibitory potency. nih.gov The resulting models, derived from aligning the compounds on a pharmacophore or within the receptor's active site, provided a map of favorable and unfavorable regions for substitution. nih.gov

A general pharmacophore model for antiviral chromone derivatives can be hypothesized based on their common structural elements and known interactions:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at the C4 position of the chromone ring is a prominent HBA, frequently observed to interact with amino acid residues in the active sites of viral enzymes. researchgate.net

Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring and the substituent at the C2 position (in this case, the thiophene ring) provide extensive hydrophobic surfaces that can engage in π-π stacking and hydrophobic interactions with the target protein.

Electron-Withdrawing Feature: The chlorine atom at the C6 position is an electron-withdrawing group that can modulate the electronic distribution of the entire scaffold, potentially influencing binding affinity and pharmacokinetic properties.

These insights have significant implications for the ligand-based design of new antivirals based on the this compound scaffold.

Modification of the Thiophene Ring: The thiophene ring at the 2-position is a key site for modification. Introducing various substituents (e.g., halogens, alkyl, or aryl groups) could enhance hydrophobic interactions or introduce new hydrogen bonding opportunities, potentially increasing potency and selectivity for a specific viral target.

Substitution on the Benzene Ring: The C6-chloro substituent can be systematically replaced with other halogens (F, Br, I) or other small functional groups to fine-tune the electronic properties of the chromone core. This can impact the strength of interactions with the target protein.

Scaffold Hopping: The thiophene or chromone rings could be replaced with other bioisosteric heterocycles to explore new chemical space, potentially leading to improved activity or better drug-like properties.

By combining the structural features of known active chromone and thiophene derivatives, a robust pharmacophore model can be developed and used for virtual screening of compound libraries to identify novel antiviral candidates with this desirable scaffold.

Pharmacophoric Feature Structural Element in this compound Potential Role in Antiviral Activity
Hydrogen Bond AcceptorCarbonyl group at C4Forms key hydrogen bonds with active site residues of viral enzymes.
Aromatic/Hydrophobic RegionFused Benzene RingProvides a surface for hydrophobic and π-π stacking interactions.
Aromatic/Hydrophobic RegionThiophene Ring at C2Contributes to hydrophobic interactions and can be functionalized for further optimization.
Halogen Bond Donor / Hydrophobic FeatureChlorine Atom at C6Modulates electronic properties of the scaffold and can participate in halogen bonding or hydrophobic interactions.

Advanced Characterization Techniques in Chromen 4 One Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the covalent structure of 6-Chloro-2-thiophen-2-yl-chromen-4-one. Each method provides unique information about the molecule's functional groups and electronic environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts. The conjugated ketone (C=O) of the chromen-4-one ring typically shows a strong stretching vibration in the range of 1650-1600 cm⁻¹. Aromatic C=C stretching vibrations from both the benzene (B151609) and thiophene (B33073) rings are expected to appear in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the pyran ring would likely be observed between 1250 and 1050 cm⁻¹. Furthermore, vibrations corresponding to the C-S bond in the thiophene ring and the C-Cl bond on the benzene ring would be present at lower wavenumbers, typically in the fingerprint region below 800 cm⁻¹.

Table 1: Expected FT-IR Absorption Bands for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
C=O (Ketone)Stretch1650 - 1600
C=C (Aromatic)Stretch1600 - 1450
C-O-C (Ether)Stretch1250 - 1050
=C-H (Aromatic)Stretch3100 - 3000
C-ClStretch800 - 600
C-SStretch750 - 600

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, which encompasses the chromen-4-one core and the thiophene ring, is expected to result in strong absorption in the UV region. Chromone (B188151) derivatives typically exhibit two main absorption bands. The first, appearing at shorter wavelengths (around 240-270 nm), corresponds to a π→π* transition within the benzoyl system. The second, at longer wavelengths (around 290-340 nm), is associated with the cinnamoyl system of the entire chromone structure. The presence of the thiophene ring and the chloro substituent can cause bathochromic (red) or hypsochromic (blue) shifts in these absorption maxima (λmax).

Table 2: Expected UV-Vis Absorption Maxima for this compound

Electronic TransitionExpected λmax (nm)
π→π* (Benzoyl)~240 - 270
π→π* (Cinnamoyl)~290 - 340

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The protons on the thiophene and benzene rings are expected to resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, doublet of doublets) would allow for the precise assignment of each proton. For instance, the proton on the C3 position of the chromone ring would likely appear as a singlet in the δ 6.0-7.0 ppm range.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbon (C4) of the chromone ring is the most deshielded and would appear far downfield, typically in the range of δ 175-185 ppm. Carbons of the aromatic and heterocyclic rings would resonate between δ 110 and 160 ppm. The specific shifts would be influenced by the substitution pattern, with carbons bonded to chlorine or oxygen appearing at lower field.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~160-165
C3~6.5 - 7.0 (s)~110-115
C4-~175-185
C4a-~120-125
C5~8.0 - 8.3 (d)~125-130
C6-~130-135
C7~7.5 - 7.8 (dd)~125-130
C8~7.6 - 7.9 (d)~118-122
C8a-~155-160
Thiophene C2'-~140-145
Thiophene C3'~7.6 - 7.9 (dd)~127-132
Thiophene C4'~7.1 - 7.4 (t)~128-133
Thiophene C5'~7.8 - 8.1 (dd)~126-131

Note: s = singlet, d = doublet, t = triplet, dd = doublet of doublets. Predicted values are based on related structures.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₃H₇ClO₂S), the calculated exact mass of the molecular ion [M]⁺ is approximately 261.9855 u. HRMS analysis would be expected to yield a measured m/z value that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observed as an [M+2]⁺ peak with about one-third the intensity of the molecular ion peak.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state molecule. Analysis of a suitable crystal of this compound would provide precise data on bond lengths, bond angles, and torsion angles.

This technique would confirm the planarity of the chromen-4-one ring system. A key conformational parameter is the dihedral angle between the plane of the chromen-4-one core and the thiophene ring. Based on studies of similar 2-aryl-chromones, this angle is expected to be relatively small, indicating a largely coplanar arrangement which maximizes π-system conjugation. The crystal packing would also be revealed, showing intermolecular interactions such as π-π stacking or halogen bonding that stabilize the crystal lattice. Since the molecule is achiral, its crystal structure would belong to a centrosymmetric space group.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z 262 and an M+2 peak at m/z 264, corresponding to the isotopes of chlorine.

A characteristic fragmentation pathway for chromones is the retro-Diels-Alder (RDA) reaction. asianpubs.org For the 6-chloro substituted chromone ring, this fragmentation is expected to produce a quinonoid radical ion at m/z 154/156. asianpubs.org Other significant fragmentation pathways could involve the loss of carbon monoxide (CO) from the pyrone ring or cleavage of the thiophene ring. The analysis of these fragments helps to piece together the structure of the parent molecule.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z (for ³⁵Cl)Proposed FragmentFragmentation Pathway
262[M]⁺ (Molecular Ion)-
234[M - CO]⁺Loss of carbon monoxide
154[C₇H₄ClO]⁺Retro-Diels-Alder reaction
126[C₇H₄O]⁺Loss of Cl from RDA fragment
111[C₄H₃S-CO]⁺Cleavage at C2-C bond and loss of CO
83[C₄H₃S]⁺Thienyl cation

Future Research Trajectories and Unexplored Avenues for 6 Chloro 2 Thiophen 2 Yl Chromen 4 One

Development of Novel and Highly Efficient Stereoselective Synthetic Methodologies

The synthesis of chromen-4-one derivatives is a well-established field, with methods including microwave-assisted synthesis, flow chemistry, and catalysis-based approaches. However, the development of stereoselective synthetic routes for chiral derivatives remains a significant area for advancement. Future research should focus on creating novel and efficient methodologies for the enantioselective or diastereoselective synthesis of 6-Chloro-2-thiophen-2-yl-chromen-4-one analogues. This could involve the use of chiral catalysts, auxiliaries, or starting materials to control the stereochemistry of the final products. Such advancements would be crucial for investigating the differential biological activities of stereoisomers, a key aspect in modern drug discovery.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

MethodologyPotential AdvantagesPotential Challenges
Asymmetric CatalysisHigh enantioselectivity, catalytic amounts of chiral inducer.Catalyst sensitivity, optimization of reaction conditions.
Chiral Pool SynthesisReadily available chiral starting materials.Limited diversity of accessible stereoisomers.
Diastereoselective SynthesisControl over relative stereochemistry.Separation of diastereomers may be required.

Advanced Computational Modeling for Mechanism Prediction and Lead Optimization

Computational chemistry offers powerful tools for understanding reaction mechanisms and guiding the design of new molecules. researchgate.net For this compound, advanced computational modeling can be employed to predict the mechanisms of its formation and potential reactions. Density Functional Theory (DFT) and other quantum mechanical methods can elucidate transition states and reaction pathways, providing insights that can be used to optimize synthetic conditions. nih.gov

Furthermore, computational approaches such as molecular docking and molecular dynamics simulations can be used to predict the binding of this compound and its derivatives to various biological targets. nih.gov This can aid in the identification of potential therapeutic applications and guide the rational design of more potent and selective analogues. Such in-silico studies can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological evaluation.

Investigation of New Biological Targets and Pathways for Halogenated Thiophene-Chromen-4-ones

Chromen-4-one derivatives have been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ijrpc.com The presence of a chlorine atom and a thiophene (B33073) ring in this compound suggests that it may interact with specific biological targets. Future research should focus on screening this compound against a diverse panel of biological targets to uncover novel therapeutic applications.

Potential areas of investigation include its activity as a kinase inhibitor, an inhibitor of enzymes such as telomerase, or as a modulator of G protein-coupled receptors. nih.govnih.govacs.org For instance, related thiochromen-4-one derivatives have been investigated as allosteric modulators of trypanothione (B104310) reductase, a key enzyme in tropical disease parasites. nih.gov Exploring the effects of this compound on such targets could lead to the development of new therapeutic agents.

Table 2: Potential Biological Targets for Halogenated Thiophene-Chromen-4-ones

Target ClassPotential Therapeutic AreaRationale
Protein KinasesCancer, Inflammatory DiseasesChromen-4-one scaffold is a known kinase inhibitor motif. nih.gov
TelomeraseCancerSome chromen-4-one derivatives have shown telomerase inhibitory activity. nih.gov
G Protein-Coupled Receptors (GPCRs)Various diseasesChromen-4-one derivatives have been developed as GPCR ligands. acs.org
Parasitic EnzymesInfectious DiseasesThiochromen-4-one core has shown activity against enzymes like trypanothione reductase. nih.gov

Exploration of Self-Assembly and Materials Science Applications

The planar structure and potential for intermolecular interactions of this compound make it an interesting candidate for applications in materials science. Future research could explore the self-assembly properties of this compound and its derivatives to form ordered structures such as liquid crystals, gels, or nanoparticles. The presence of the thiophene ring, a common component in organic electronics, also suggests potential applications in organic semiconductors, dyes, or sensors. nih.gov The investigation of its photophysical properties, such as fluorescence and phosphorescence, could also reveal applications in imaging or sensing.

Integration of Experimental and Theoretical Approaches for Comprehensive Understanding

A comprehensive understanding of the structure-activity relationships and physicochemical properties of this compound will require a synergistic approach that integrates experimental and theoretical methods. Future research should aim to combine synthetic chemistry, biological evaluation, and computational modeling to create a holistic picture of this compound's potential. For example, experimental findings on biological activity can be rationalized through computational docking studies, which in turn can guide the synthesis of new, improved derivatives. This iterative cycle of design, synthesis, testing, and modeling will be crucial for unlocking the full potential of this compound and its analogues in both medicine and materials science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 6-Chloro-2-thiophen-2-yl-chromen-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via domino Friedel-Crafts/Allan-Robinson reactions using Lewis acids (e.g., ZnCl₂) to promote cyclization. Optimization involves varying substituents on the benzyl and aryl groups (e.g., fluorophenyl or dichlorophenyl derivatives) to control regioselectivity. NMR (¹H, ¹³C) and HRMS are critical for verifying purity and structure .

Q. How can the molecular conformation of this compound be characterized experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related chromenone derivatives exhibit screw-boat or boat conformations in six-membered rings, with dihedral angles between aromatic systems (e.g., 85.28° in a styryl-substituted analog). Data collection at low temperatures (100 K) improves resolution .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) using functionals like B3LYP can model correlation energies and electron density distributions. Gradient expansions of local kinetic-energy density help derive correlation potentials, validated against experimental data from atoms and small molecules .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond lengths vs. expected values) be resolved during structure refinement?

  • Methodological Answer : Use software suites like SHELXL for refinement. Discrepancies in bond lengths or angles may arise from thermal motion or disorder; applying restraints/constraints and validating against Hirshfeld surface analysis can improve accuracy. SHELXPRO interfaces with macromolecular tools for cross-validation .

Q. What strategies address low yield or side products in the synthesis of thiophene-substituted chromenones?

  • Methodological Answer : Side reactions (e.g., over-chlorination) can be mitigated by controlling stoichiometry of POCl₃ in phosphorylation steps. Chromatographic separation (e.g., silica gel with ethyl acetate/hexane) isolates isomers. Monitoring via TLC and adjusting reaction time/temperature optimizes yield .

Q. How do substituents on the thiophene ring influence pharmacological activity, and what in silico models predict binding affinity?

  • Methodological Answer : Fluorine or chlorine substituents enhance metabolic stability and lipophilicity. Molecular docking (e.g., AutoDock Vina) against targets like kinases or cytochrome P450 enzymes, paired with MD simulations, predicts binding modes. ADMET properties can be modeled using SwissADME .

Q. What experimental and computational approaches validate the absence of polymorphic forms in crystalline samples?

  • Methodological Answer : Combine SC-XRD with Differential Scanning Calorimetry (DSC) to detect polymorphs. Computational crystal structure prediction (CSP) tools (e.g., Mercury CSD) compare lattice energies of possible forms. Pair distribution function (PDF) analysis resolves amorphous contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.